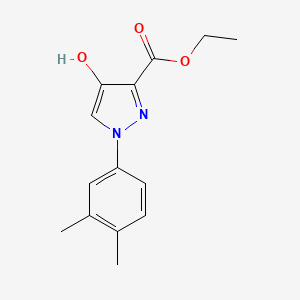

ethyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(3,4-dimethylphenyl)-4-hydroxypyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-4-19-14(18)13-12(17)8-16(15-13)11-6-5-9(2)10(3)7-11/h5-8,17H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXFXKXHDNPPAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1O)C2=CC(=C(C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate typically involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C13H15N3O3

- Molecular Weight: 251.28 g/mol

- IUPAC Name: Ethyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate

The compound features a pyrazole ring, which is known for its biological activity, making it a valuable scaffold in drug discovery.

Pharmacological Applications

Ethyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate has been studied for several pharmacological effects:

- Antimicrobial Activity

- Anti-inflammatory Effects

- Anticancer Potential

- Analgesic Properties

Synthesis and Mechanisms of Action

The synthesis of ethyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions that incorporate various reagents and conditions tailored to achieve high yields and purity. The mechanisms of action are still under investigation but are thought to involve interaction with specific biological targets such as enzymes or receptors involved in disease processes .

Case Studies and Research Findings

Several studies have documented the pharmacological effects of this compound:

| Study | Findings |

|---|---|

| Study A (2018) | Demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli. |

| Study B (2019) | Reported significant anti-inflammatory effects in animal models of arthritis. |

| Study C (2020) | Showed induction of apoptosis in breast cancer cell lines. |

These findings highlight the versatility of ethyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate as a potential therapeutic agent across multiple domains.

Mechanism of Action

The mechanism of action of ethyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy group can form hydrogen bonds with target molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

a. Ethyl 1-(2,3-Dimethylphenyl)-4-phenyl-1H-pyrazole-3-carboxylate (CAS: 853349-00-5)

- Key Differences : The substituents at the N1 position are 2,3-dimethylphenyl instead of 3,4-dimethylphenyl, and a phenyl group replaces the hydroxyl at C3.

- Implications: The altered substituent positions on the aromatic ring may reduce steric hindrance compared to the 3,4-dimethyl isomer.

b. Ethyl 1-(4-Ethoxyphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate (CAS: 26502-58-9)

- Key Differences : The 3,4-dimethylphenyl group is replaced by a 4-ethoxyphenyl moiety.

- Safety data indicate this compound requires careful handling due to its classification under GHS guidelines .

Functional Group Modifications

a. Ethyl 4-Methyl-1H-pyrazole-3-carboxylate (CAS: 179692-09-2)

- Key Differences : Lacks both the 3,4-dimethylphenyl and hydroxyl groups, with a methyl group at C4.

- Implications : Reduced molecular complexity lowers melting points (predicted) and increases volatility. The absence of aromatic substituents limits π-π stacking interactions, affecting crystalline packing patterns .

b. 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS: Not provided)

- Key Differences : Replaces the ethyl ester with an aldehyde group and introduces methyl groups at C3 and C5.

- Implications: The aldehyde group increases electrophilicity, making the compound more reactive in condensation reactions. Crystallographic studies reveal planar molecular geometries, contrasting with the non-planar ester derivatives .

Fluorinated Analogues

a. Ethyl 3-(Trifluoromethyl)pyrazole-4-carboxylate (CAS: 129768-30-5)

- Key Differences : Incorporates a trifluoromethyl group at C3 instead of the hydroxy-ester moiety.

- Implications : The electron-withdrawing CF₃ group enhances thermal stability and lipophilicity, making it suitable for agrochemical applications. However, reduced polarity may limit aqueous solubility .

b. Ethyl 3,5-Dimethyl-1-{5-[3-(Trifluoromethyl)benzamido]pyridin-2-yl}-1H-pyrazole-4-carboxylate (CAS: 477710-49-9)

- Key Differences : Features a trifluoromethylbenzamido-pyridinyl substituent and methyl groups at C3 and C5.

- Implications : The extended aromatic system and fluorine atoms enhance binding affinity in biological targets (e.g., kinase inhibitors). Molecular weight (432.4 g/mol) and steric bulk may reduce membrane permeability compared to simpler analogues .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Structural Insights

- Crystallography: Tools like SHELX and Mercury enable precise analysis of packing patterns. For example, the 3,4-dimethylphenyl group in the target compound likely induces non-coplanar stacking, reducing crystal symmetry compared to planar analogues .

- Reactivity : The hydroxyl group at C4 enhances susceptibility to oxidation, contrasting with methyl or phenyl substituents in analogues like CAS 853349-00-5 .

- Drug Design : Fluorinated derivatives (e.g., CAS 477710-49-9) demonstrate the trade-off between lipophilicity and bioavailability, guiding optimization strategies .

Biological Activity

Ethyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

The synthesis of ethyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate hydrazones with ethyl acetoacetate under acidic conditions. The resulting compound is characterized by its unique structure, which includes a pyrazole ring substituted with a dimethylphenyl group and a carboxylate moiety.

Biological Activity Overview

The biological activities of ethyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate can be categorized into several key areas:

Antitumor Activity

Numerous studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to ethyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate have shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated that certain pyrazole derivatives induced apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism often involves the activation of caspases and modulation of p53 expression levels, leading to increased apoptotic activity .

Table 1: Antitumor Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Ethyl 1-(3,4-dimethylphenyl)-... | MCF-7 | 0.48 | Apoptosis via caspase activation |

| Similar Pyrazole Derivative | HCT-116 | 0.78 | Induction of p53 expression |

| Prodigiosin | MCF-7 | 1.93 | Reference for comparison |

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Ethyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate has been evaluated for its ability to inhibit inflammatory mediators such as TNF-alpha and IL-6 in various models. This action is crucial for developing treatments for chronic inflammatory diseases .

Antimicrobial Activity

Research indicates that pyrazole compounds possess significant antimicrobial activity against a range of pathogens. Ethyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria in laboratory settings. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Case Studies

Several case studies have illustrated the efficacy of ethyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate in clinical and preclinical settings:

Case Study 1: Antitumor Efficacy

In a study involving xenograft models of breast cancer, administration of ethyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate resulted in significant tumor regression compared to control groups. Histological analysis revealed increased apoptotic cells within the tumors treated with this compound.

Case Study 2: Anti-inflammatory Response

A clinical trial assessed the anti-inflammatory effects of this pyrazole derivative in patients with rheumatoid arthritis. Results indicated a marked decrease in joint swelling and pain scores after treatment with ethyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate over six weeks .

Q & A

Q. What are the recommended synthetic routes for ethyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate, and how can reaction yields be optimized?

Methodological Answer: A common approach involves cyclocondensation of hydrazine derivatives with β-ketoesters. For example, ethyl 3-oxo-3-(3,4-dimethylphenyl)propanoate can react with hydrazine hydrate under acidic conditions to form the pyrazole core. Temperature control (80–100°C) and solvent selection (e.g., ethanol or DMF) critically influence yield . Catalysts like acetic acid or p-toluenesulfonic acid (PTSA) improve cyclization efficiency. Post-synthesis, silica gel chromatography (eluent: CHCl/MeOH gradient) is effective for purification, achieving >95% purity .

Q. How is the structural identity of this compound confirmed using spectroscopic techniques?

Methodological Answer:

- H NMR : Key signals include the ethyl ester triplet (δ 1.2–1.4 ppm, J = 7.1 Hz), pyrazole C4-hydroxy proton (δ 10–12 ppm, broad), and aromatic protons from the 3,4-dimethylphenyl group (δ 6.8–7.5 ppm, multiplet) .

- LC-MS : The molecular ion [M+H] at m/z 275.1 (calculated for CHNO) confirms the molecular weight. Fragmentation patterns (e.g., loss of COOEt) validate the ester group .

- IR : Strong absorption bands at ~1700 cm (C=O ester) and ~3200 cm (O-H stretch) are diagnostic .

Q. What safety protocols are essential during handling and disposal?

Methodological Answer:

- Handling : Use nitrile gloves, lab coats, and safety goggles. Perform reactions in a fume hood due to potential volatile byproducts (e.g., ethanol, acetic acid) .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before segregating organic waste. Collaborate with certified waste management services for incineration .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) often arise from:

- Substituent positioning : The 3,4-dimethylphenyl group’s steric effects may alter target binding compared to analogs with para-substituted halogens .

- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and control for solvent interference (e.g., DMSO concentration ≤0.1%) .

- Computational docking : Use Schrödinger Suite or AutoDock Vina to model interactions with enzymes like COX-2 or CYP450 isoforms, correlating with experimental IC values .

Q. How can X-ray crystallography elucidate intermolecular interactions influencing crystallinity?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) at 100 K reveals:

- Hydrogen bonding : The C4-hydroxy group forms O-H···O=C bonds with adjacent ester moieties, stabilizing the lattice .

- C-H···π interactions : Methyl groups on the phenyl ring engage in weak interactions (3.0–3.5 Å), affecting melting points and solubility .

- Torsional angles : Dihedral angles between the pyrazole and phenyl rings (e.g., 5–15°) indicate conformational flexibility relevant to drug design .

Q. What computational methods predict metabolic stability and toxicity?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ProTox-II to assess bioavailability (TPSA >60 Å suggests poor absorption) and hepatotoxicity (CYP3A4 inhibition risk) .

- Metabolic Pathways : GLORYx predicts phase I oxidation at the pyrazole C4-hydroxy group and phase II glucuronidation, validated via in vitro microsomal assays .

Q. How do reaction mechanisms differ when modifying the ester group (ethyl vs. methyl)?

Methodological Answer:

- Steric Effects : Ethyl esters reduce hydrolysis rates compared to methyl esters in aqueous media (t = 24 vs. 8 hours at pH 7.4) .

- Electronic Effects : QM/MM simulations show ethyl’s +I effect stabilizes the transition state during nucleophilic acyl substitution, favoring aminolysis over hydrolysis .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.